molecular formula C21H22N4O3 B2507365 (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-hydroxyquinolin-4-yl)methanone CAS No. 1705255-47-5

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-hydroxyquinolin-4-yl)methanone

Cat. No.: B2507365
CAS No.: 1705255-47-5
M. Wt: 378.432
InChI Key: SYLBKTXJLZBHGH-UHFFFAOYSA-N
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Description

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-hydroxyquinolin-4-yl)methanone is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
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Scientific Research Applications

Piperidine Derivatives

Piperidine derivatives serve as versatile building blocks in the synthesis of complex molecular structures, demonstrating significant potential in medicinal chemistry due to their presence in numerous bioactive compounds. For example, Malkova et al. (2016) highlighted the transformation of piperidine rings into hexahydroazocine cycles, showcasing an uncommon expansion reaction significant for developing new synthetic pathways (Malkova, A. V., et al., 2016). Similarly, Escolano et al. (2006) discussed the use of phenylglycinol-derived oxazolopiperidone lactams as intermediates for synthesizing piperidine-containing natural products, emphasizing their utility in creating diverse and structurally complex entities (Escolano, C., Amat, M., & Bosch, J., 2006).

Cyclopropyl Compounds

The reactivity and incorporation of cyclopropyl groups into larger molecular frameworks are of significant interest due to their influence on molecular stability and reactivity. Pokhodylo et al. (2010) explored the synthesis of heterocycles with cyclopropyl substituents, contributing to the development of novel compounds with potential biological activity (Pokhodylo, N., Matiichuk, V., & Obushak, N. D., 2010).

Quinoline Derivatives

Quinoline and its derivatives are crucial in pharmaceutical research due to their therapeutic properties. The synthesis and structural analysis of quinoline derivatives have led to the discovery of compounds with antimicrobial and antiproliferative activities. For instance, Prasad et al. (2018) detailed the synthesis and evaluation of a novel quinoline derivative, demonstrating its potential in antiproliferative applications (Prasad, S. B., et al., 2018).

Mechanism of Action

Properties

IUPAC Name

4-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c26-18-11-16(15-5-1-2-6-17(15)22-18)21(27)25-9-3-4-13(12-25)10-19-23-20(24-28-19)14-7-8-14/h1-2,5-6,11,13-14H,3-4,7-10,12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLBKTXJLZBHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=O)NC3=CC=CC=C32)CC4=NC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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